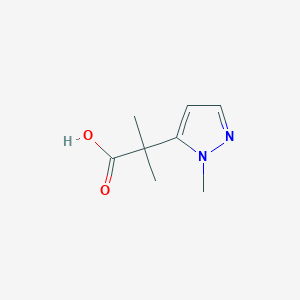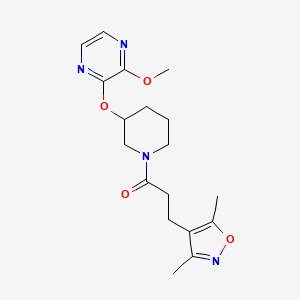
1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, also known as DCBEB, is a compound used in scientific research. It has been used in studies of its biochemical and physiological effects and its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Corrosion Inhibition
1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine and similar benzimidazole derivatives have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic media. These compounds are known to adsorb onto the steel surface, forming an insoluble complex with ferrous species, thereby preventing corrosion. The effectiveness of these inhibitors is influenced by the molecular structure, with variations in the benzimidazole segments affecting their efficiency. For example, a study showed that the inhibition efficiency increases with the number of benzimidazole segments in the molecule, highlighting the role of molecular design in corrosion inhibition applications (Tang et al., 2013).
Antimicrobial and Cytotoxic Activity
Benzimidazole derivatives, including compounds structurally related to 1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds have shown promise in in vitro studies for their antibacterial and anticancer properties. For instance, certain derivatives have exhibited good antibacterial activity against various bacterial strains and significant cytotoxic activity against cancer cell lines, making them potential candidates for further development as antimicrobial and anticancer agents (Noolvi et al., 2014).
Coordination Chemistry and Anticancer Potential
The coordination chemistry of benzimidazole ligands, including those similar to 1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine, with palladium(II) and platinum(II) has been explored for developing potential anticancer compounds. These complexes have been characterized using various physico-chemical techniques, and some have shown activity against cancer cell lines comparable to that of cisplatin. The research in this area focuses on understanding the interactions between metal centers and benzimidazole ligands and assessing their biological activities, which could lead to new therapeutic agents (Ghani & Mansour, 2011).
Safety and Hazards
Orientations Futures
While there is limited information on the specific compound “1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine”, research on related compounds suggests potential future directions. For instance, the discovery of a highly active compound, YRL-03, which can effectively reduce lipid accumulation, suggests potential applications in the treatment of non-alcoholic fatty liver disease . Additionally, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-ethylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3/c1-2-19-16-20-14-5-3-4-6-15(14)21(16)10-11-7-8-12(17)9-13(11)18/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSRZOKRZGZZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)
![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2856391.png)
![4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2856392.png)
![{[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2856397.png)


